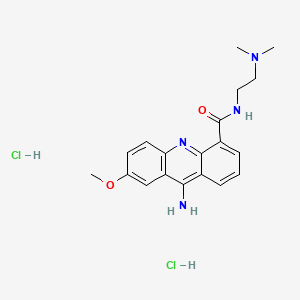
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research. The compound is characterized by its ability to interact with DNA, thereby influencing various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride typically involves multiple steps:
Starting Material: The process begins with the preparation of acridine derivatives.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Carboxamide Formation: The carboxamide group is introduced at the 4th position.
Dimethylaminoethyl Substitution: The dimethylaminoethyl group is attached to the nitrogen atom.
Methoxylation: The methoxy group is introduced at the 7th position.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying chemical reactions.
Biology: Employed in the study of DNA interactions and as a tool in molecular biology experiments.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- 9-amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-7-methoxy-, dihydrochloride is unique due to the presence of the methoxy group at the 7th position, which can influence its interaction with DNA and its overall biological activity. This structural difference can result in variations in its efficacy and specificity compared to other similar compounds.
Properties
CAS No. |
89459-20-1 |
|---|---|
Molecular Formula |
C19H24Cl2N4O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-7-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)10-9-21-19(24)14-6-4-5-13-17(20)15-11-12(25-3)7-8-16(15)22-18(13)14;;/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI Key |
OBLBIACNYAAAEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)OC)N=C21)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















